L-Alanine, N-(cyanomethyl)- (9CI)
Description
L-Alanine, N-(cyanomethyl)- (9CI) is an N-substituted derivative of the amino acid L-alanine, where a cyanomethyl group (-CH2CN) is attached to the nitrogen atom of the alanine backbone. The molecular formula of the ester derivative is C7H12N2O2, with a molar mass of 156.18 g/mol. The cyanomethyl substituent introduces a nitrile functional group, which may influence reactivity, stability, and applications in organic synthesis or pharmaceutical intermediates.
Properties
CAS No. |
174951-58-7 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.131 |
IUPAC Name |
(2S)-2-(cyanomethylamino)propanoic acid |
InChI |
InChI=1S/C5H8N2O2/c1-4(5(8)9)7-3-2-6/h4,7H,3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
IGNLVMOWYFZZDM-BYPYZUCNSA-N |
SMILES |
CC(C(=O)O)NCC#N |
Synonyms |
L-Alanine, N-(cyanomethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Alanine, N-(cyanomethyl)- (9CI) derivatives and structurally related N-substituted L-alanine compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Findings:
Functional Group Impact: Cyanomethyl (N-(cyanomethyl)): Introduces a nitrile group, which is electron-withdrawing and reactive, making it suitable for nucleophilic additions or cross-coupling reactions . Indolylacetyl (N-(3-indolylacetyl)): Linked to indole metabolism; low levels correlate with improved progression-free survival in chemoimmunotherapy .
Structural and Application Diversity :
- Ethyl/Methyl Esters : Ester derivatives (e.g., ethyl or methyl) are often employed in peptide synthesis to protect reactive groups during polymerization .
- Heterocyclic Substituents : Pyridinyl or indole groups expand applications into medicinal chemistry, such as enzyme inhibition or biomarker discovery .
Physicochemical Stability :
- Compounds like N-(carboxymethyl)-L-alanine require dry storage (room temperature) to prevent hydrolysis, whereas deuterated analogs (e.g., L-Alanine-2-d1-N-Fmoc) necessitate cryogenic conditions for stability .
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